molecular formula C19H19N3O2 B6577631 2-(4-ethoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide CAS No. 1208661-89-5

2-(4-ethoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide

Cat. No. B6577631
CAS RN: 1208661-89-5
M. Wt: 321.4 g/mol
InChI Key: IXFWBZJRIQJHNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Ethoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide, commonly referred to as 2-E-N-PPA, is a small molecule that has been studied extensively in recent years due to its potential applications in scientific research and drug development. This molecule has been found to have a variety of biochemical and physiological effects, and its synthesis method is relatively simple and cost-effective.

Scientific Research Applications

2-E-N-PPA has a variety of applications in scientific research, including its use as an inhibitor of the enzyme caspase-3. This enzyme is involved in the regulation of apoptosis, or programmed cell death, and its inhibition can lead to increased cell survival. In addition, 2-E-N-PPA has been used as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. Inhibition of this enzyme can lead to decreased inflammation and pain. 2-E-N-PPA has also been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine, which can have a variety of effects on the nervous system.

Advantages and Limitations for Lab Experiments

The advantages of using 2-E-N-PPA in lab experiments include its relatively simple and cost-effective synthesis method, its ability to bind to the active site of enzymes, and its variety of biochemical and physiological effects. The limitations include its relatively low solubility in water, which can make it difficult to dissolve in aqueous solutions, and its potential to interact with other molecules in the cell, which can affect its activity.

Future Directions

There are a variety of potential future directions for the research and development of 2-E-N-PPA. These include further exploration of its mechanism of action, its potential to be used as a drug for the treatment of various diseases, its potential to be used as a food additive, and its potential to be used in other areas such as agriculture and cosmetics. In addition, further research is needed to explore the potential of 2-E-N-PPA to interact with other molecules in the cell and to assess its safety and toxicity.

Synthesis Methods

2-E-N-PPA can be synthesized through a series of steps starting with the reaction of 4-ethoxybenzaldehyde and 4-amino-1H-pyrazole-3-carboxylic acid. The reaction is carried out in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The reaction mixture is heated to reflux and then cooled to room temperature. The resulting product is then purified by column chromatography and recrystallized from ethanol. This method has been found to be relatively simple, cost-effective, and reproducible.

properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-2-24-17-9-3-14(4-10-17)13-19(23)21-16-7-5-15(6-8-16)18-11-12-20-22-18/h3-12H,2,13H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFWBZJRIQJHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide

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